![molecular formula C13H10F3N3OS B5143164 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B5143164.png)
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of related thiadiazole derivatives often involves the use of amino acids or nitrogen mustards as starting materials, reacting with chlorosulfonyl isocyanate to produce cyclosulfamides, including thiadiazolidines and thiadiazoles. Such methodologies highlight the versatility and reactivity of the thiadiazole scaffold, providing a basis for synthesizing compounds like N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide (Regainia et al., 2000). Additionally, microwave-assisted synthesis routes have been employed for efficient and rapid production of thiadiazole derivatives, demonstrating the potential for high-throughput synthesis of such compounds (Tiwari et al., 2017).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide, is characterized by spectroscopic techniques such as IR, NMR, and mass spectroscopy. These analyses confirm the presence of the thiadiazole ring and provide detailed information on substitution patterns and molecular conformation, which are crucial for understanding the compound's reactivity and potential biological activities (Mohamed et al., 2020).
Chemical Reactions and Properties
Thiadiazole derivatives are known for their reactivity towards various chemical reagents, allowing for further functionalization and the synthesis of novel heterocyclic compounds. These reactions can be exploited to produce compounds with insecticidal activity or enhanced biological properties, demonstrating the chemical versatility of the thiadiazole scaffold (Mohamed et al., 2020).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, including solubility, melting point, and crystalline structure, are determined through various analytical techniques. These properties are influenced by the molecular structure and substitution patterns, affecting the compound's stability, solubility, and suitability for different applications (Pavlova et al., 2022).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are key to their chemical behavior and potential biological activity. These properties are explored through synthetic routes, reactivity studies, and computational chemistry approaches to predict and optimize the compound's functionality (Sokolov et al., 2014).
properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3OS/c14-13(15,16)9-3-1-2-8(6-9)10(20)17-12-19-18-11(21-12)7-4-5-7/h1-3,6-7H,4-5H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIYOSJBTBBMIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide |
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